Methyl 6-(dimethylamino)nicotinate
Description
Methyl 6-(dimethylamino)nicotinate is a nicotinic acid derivative featuring a dimethylamino (-N(CH₃)₂) substituent at the 6-position of the pyridine ring and a methyl ester group at the 3-position. This compound is of interest in pharmaceutical and organic synthesis due to the electron-donating dimethylamino group, which enhances solubility and modulates reactivity. Its structural framework makes it a versatile intermediate for drug development, particularly in the synthesis of heterocyclic compounds with biological activity .
Properties
IUPAC Name |
methyl 6-(dimethylamino)pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-11(2)8-5-4-7(6-10-8)9(12)13-3/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZAXGDYSEPXZJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=C(C=C1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00632082 | |
| Record name | Methyl 6-(dimethylamino)pyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00632082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26218-81-5 | |
| Record name | Methyl 6-(dimethylamino)pyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00632082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 6-(dimethylamino)nicotinate can be synthesized through several methods. One common approach involves the esterification of 6-(dimethylamino)nicotinic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to its ester form.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-(dimethylamino)nicotinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as alkyl halides or amines can be used in substitution reactions.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted nicotinates depending on the nucleophile used.
Scientific Research Applications
Methyl 6-(dimethylamino)nicotinate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential effects on biological systems, including its role as a ligand in receptor binding studies.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: It is used in the development of specialty chemicals and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl 6-(dimethylamino)nicotinate involves its interaction with specific molecular targets. The dimethylamino group can enhance the compound’s ability to cross biological membranes, allowing it to reach intracellular targets. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Effects on the Pyridine Ring
The 6-position substituent significantly influences the electronic and steric properties of nicotinate derivatives. Key analogs include:
Key Differences :
- Electronic Effects: The dimethylamino group in Methyl 6-(dimethylamino)nicotinate is a stronger electron donor compared to methoxy (-OCH₃) or methyl (-CH₃) groups, increasing the basicity of the pyridine nitrogen and altering reaction pathways (e.g., facilitating protonation in acidic conditions) .
- Steric Effects: The dimethylamino group is less bulky than the benzyl-methylamino substituent in compound 5e (), reducing steric hindrance in coupling reactions .
Spectroscopic Comparison
NMR data highlights substituent-induced shifts (Table 1):
Insights :
- The dimethylamino group causes significant deshielding of adjacent carbons (e.g., C-6 at δ 112.7 in compound 5e) compared to methoxy or methyl groups .
- The ester carbonyl (C=O) in this compound appears at δ 168.1, similar to other methyl nicotinates, indicating minimal electronic perturbation from the dimethylamino group .
Biological Activity
Methyl 6-(dimethylamino)nicotinate is a compound that has garnered attention in the field of pharmacology due to its significant biological activity. This article explores its mechanisms of action, pharmacological effects, and potential therapeutic applications, supported by relevant research findings and data.
Chemical Structure and Properties
This compound is an organic compound derived from nicotinic acid, characterized by a dimethylamino group and a methyl group attached to the pyridine ring. Its molecular formula is , which contributes to its lipophilicity, enhancing its ability to penetrate biological membranes and interact with various molecular targets.
The primary mechanism of action for this compound involves:
- Peripheral Vasodilation : This compound acts as a peripheral vasodilator, enhancing local blood flow at the site of application. It primarily targets peripheral blood capillaries, leading to increased vascular permeability and improved tissue perfusion .
- Biochemical Pathways : The compound influences several biochemical pathways, particularly those involving prostaglandin release, which mediates vasodilation effects. Inhibition studies have shown that the vasodilatory response can be suppressed by blocking prostaglandin biosynthesis, indicating its reliance on local prostaglandins for action .
Pharmacological Effects
This compound exhibits various pharmacological effects:
- Anti-inflammatory Properties : Research indicates that this compound may modulate inflammatory responses, potentially making it useful in treating conditions characterized by inflammation.
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, though further investigation is needed to establish its efficacy against specific pathogens.
Applications in Therapeutics
The diverse biological activities of this compound open avenues for various therapeutic applications:
- Topical Analgesics : Due to its vasodilatory effects, it is commonly used in topical formulations aimed at alleviating muscle and joint pain.
- Veterinary Medicine : The compound has been utilized in veterinary practices for treating respiratory diseases and vascular disorders .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Vasodilatory Effects : A study demonstrated the compound's ability to induce significant vasodilation in animal models, confirming its potential use in enhancing blood flow during therapeutic interventions .
- Inflammation Modulation : In vitro studies indicated that this compound could reduce inflammatory markers in cultured cells, suggesting its role as an anti-inflammatory agent.
- Safety Profile : Toxicological assessments have indicated that while the compound is effective at low doses, higher concentrations may lead to adverse effects such as skin irritation or respiratory issues when inhaled .
Summary Table of Biological Activities
| Biological Activity | Mechanism of Action | Potential Applications |
|---|---|---|
| Peripheral Vasodilation | Enhances blood flow via capillary dilation | Topical analgesics |
| Anti-inflammatory | Modulates inflammatory pathways | Treatment for inflammatory conditions |
| Antimicrobial | Direct action on microbial cells | Potential use in infection control |
| Veterinary Applications | Treats respiratory and vascular disorders | Veterinary medicine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
